molecular formula C12H12O B2918232 2,3,7,8-Tetrahydro-as-indacen-1(6H)-one CAS No. 14927-65-2

2,3,7,8-Tetrahydro-as-indacen-1(6H)-one

Cat. No.: B2918232
CAS No.: 14927-65-2
M. Wt: 172.227
InChI Key: QDEISAZPXZUVLZ-UHFFFAOYSA-N
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Description

2,3,7,8-Tetrahydro-as-indacen-1(6H)-one is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.227. The purity is usually 95%.
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Scientific Research Applications

Applications in Polymer Solar Cells

Indacenodithienothiophene (IDTT)-based post-fullerene electron acceptors, exemplified by ITIC variants, have been pivotal in achieving high power conversion efficiencies in bulk heterojunction polymer solar cells. The study by Aldrich et al. (2019) systematically explores how end-group fluorination affects the physicochemical properties, packing, and photovoltaic performance of ITIC variants. This research demonstrates the critical role of molecular engineering in optimizing solar cell efficiency, with ITIC-6F showing a notable performance, highlighting the importance of molecular design in photovoltaic materials (Aldrich et al., 2019).

Anti-aromaticity and Open-Shell Character

Xu et al. (2021) reported on the synthesis and characterization of core-expanded indacene isomers exhibiting anti-aromaticity and an open-shell singlet ground state. This study provides insight into the electronic structure of such molecules, which is crucial for applications in organic electronics and materials science (Xu et al., 2021).

Novel Synthetic Routes and Reactivity

Faúndez et al. (2018) developed a novel synthetic route towards dialkyl as-indacenes, offering a deeper understanding of the molecular and electronic structures of these compounds. Their work underscores the importance of synthetic chemistry in accessing structurally diverse indacene derivatives for further application in material science and organic electronics (Faúndez et al., 2018).

Molecular Conformations and π-Hydrogen Bonds

The computational study by Orian et al. (2005) on Rh(I) derivatives of as-indacene, investigates the conformations and π-hydrogen bonding in these complexes. This research contributes to the understanding of molecular interactions in metal-organic complexes, which is vital for designing catalysts and materials with specific properties (Orian et al., 2005).

Cyanide Detection

Wen et al. (2020) introduced a chemosensor based on a 6,6,12,12-tetrakis(4-hexylphenyl)-6,12-dihydrodithieno[2,3-d:2′,3′-d′]-s-indaceno[1,2-b:5,6-b′]dithiophene derivative for rapid detection of cyanide ions. This study highlights the application of indacene derivatives in environmental monitoring and public safety (Wen et al., 2020).

Properties

IUPAC Name

3,6,7,8-tetrahydro-2H-as-indacen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-11-7-6-9-5-4-8-2-1-3-10(8)12(9)11/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEISAZPXZUVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C3=C(CCC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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